molecular formula C12H23NO6 B15382995 BocNH-PEG2-CH2COOMe

BocNH-PEG2-CH2COOMe

Cat. No.: B15382995
M. Wt: 277.31 g/mol
InChI Key: ORJRUTNRCJYHTJ-UHFFFAOYSA-N
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Description

BocNH-PEG2-CH2COOMe is a heterobifunctional polyethylene glycol (PEG) derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a methyl ester-terminated chain. The compound comprises three key components:

  • Boc group: A protective moiety that stabilizes the amine group during synthetic processes, preventing unwanted reactions .
  • PEG2 spacer: A short ethylene glycol chain (two repeating units) that enhances solubility, reduces immunogenicity, and provides spatial flexibility in conjugations.
  • Methyl ester (CH2COOMe): A reactive terminus that can be hydrolyzed to a carboxylic acid under basic conditions or enzymatically cleaved in biological systems.

Replacing the terminal amine in Boc-NH-PEG2-NH2 with a methyl ester group would yield a molecular formula approximating C13H25NO7 and a molecular weight of ~307.3 g/mol. This compound is primarily used in drug delivery, bioconjugation, and PROTAC (proteolysis-targeting chimera) synthesis, where its ester group enables controlled release or post-synthetic modifications .

Properties

Molecular Formula

C12H23NO6

Molecular Weight

277.31 g/mol

IUPAC Name

methyl 2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetate

InChI

InChI=1S/C12H23NO6/c1-12(2,3)19-11(15)13-5-6-17-7-8-18-9-10(14)16-4/h5-9H2,1-4H3,(H,13,15)

InChI Key

ORJRUTNRCJYHTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights key differences between BocNH-PEG2-CH2COOMe and structurally related PEG-based derivatives:

Compound Functional Groups Molecular Weight (g/mol) Reactivity Solubility Primary Applications References
This compound Boc-protected amine, methyl ester ~307.3 Methyl ester hydrolyzes to carboxylic acid; Boc deprotection under acidic conditions Moderate in organic solvents Drug conjugation, PROTAC linkers
Boc-NH-PEG2-NH2 Boc-protected amine, free amine 248.3 Free amine enables direct conjugation (e.g., amide bond formation) High in aqueous solutions Drug delivery, peptide synthesis
HO-PEG2-COOH Hydroxyl, carboxylic acid ~194.2 Carboxylic acid permits carbodiimide-mediated couplings High in polar solvents (e.g., DMF) Bioconjugation, hydrophilic coatings N/A

Key Findings:

Reactivity :

  • This compound’s methyl ester requires hydrolysis (e.g., via NaOH or esterases) to expose a carboxylic acid for conjugation, whereas Boc-NH-PEG2-NH2’s free amine allows direct coupling without additional steps .
  • The Boc group in both compounds protects amines during synthesis but is cleavable under acidic conditions (e.g., trifluoroacetic acid) .

Solubility :

  • This compound exhibits moderate solubility in organic solvents (e.g., DCM, THF) due to its ester group, whereas Boc-NH-PEG2-NH2 is highly water-soluble, making it ideal for biological applications .

Applications :

  • This compound is favored in controlled drug release systems, where ester hydrolysis ensures payload delivery at target sites. In contrast, Boc-NH-PEG2-NH2 is widely used in stepwise peptide synthesis and antibody-drug conjugates .

Research and Industrial Relevance

  • PROTAC Synthesis : Both this compound and Boc-NH-PEG2-NH2 serve as linkers in PROTACs, but the former’s ester group allows for tunable degradation kinetics via hydrolysis .
  • Scalability : Suppliers like Biochempeg and陕西新研博美生物科技 offer Boc-protected PEG derivatives at ≥95% purity, ensuring reliability for industrial-scale applications .

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